Pyridoxamine phosphate

Description

Pyridoxamine 5'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Pyridoxamine phosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Pyridoxamine 5'-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

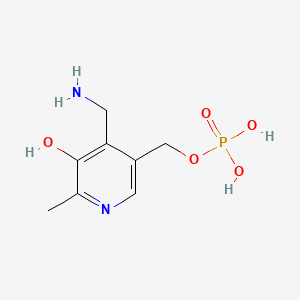

IUPAC Name |

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJGSOSNSPKHNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

951-83-7 (hydrochloride) |

Source

|

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046825 |

Source

|

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-96-4 |

Source

|

| Record name | Pyridoxamine 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine-5'-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Pyridoxamine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding the intricate roles of vitamin B6 in biological systems is a story of meticulous research and discovery. While pyridoxal-5'-phosphate (PLP) is widely recognized as the primary active coenzyme form of vitamin B6, the discovery and characterization of its precursor, pyridoxamine-5'-phosphate (PMP), was a pivotal step in elucidating the complete metabolic picture. This technical guide provides an in-depth exploration of the historical discovery of pyridoxamine phosphate, detailing the key experiments, methodologies, and quantitative findings that established its significance in the vitamin B6 salvage pathway.

The Dawn of Vitamin B6 Discovery: A Precursor to this compound

The story of this compound begins with the broader discovery of vitamin B6. In the 1930s, Paul György identified a factor that could cure a specific type of dermatitis in rats, which he named vitamin B6. This was followed by the isolation of pyridoxine in 1938. However, it was the pioneering work of Esmond E. Snell in the 1940s that revealed the existence of other forms of vitamin B6, namely pyridoxal and pyridoxamine, through microbiological assays using Streptococcus faecalis and Lactobacillus casei. Snell observed that the growth of these bacteria was stimulated by substances in natural extracts that were not pyridoxine itself, leading to the identification of these new "vitamers."

The Pivotal Discovery: Identification and Synthesis of this compound

While Snell's work laid the groundwork by identifying pyridoxamine, the definitive discovery of its phosphorylated form, pyridoxamine-5'-phosphate, was a subsequent and crucial development. Although a single seminal "discovery" paper is not easily isolated, the collective work of researchers in the late 1940s and early 1950s, including further investigations by Snell and his collaborators, led to the understanding that the B6 vitamers are active in their phosphorylated forms.

A key aspect of this discovery was the enzymatic phosphorylation of pyridoxamine. It was established that an enzyme, later identified as pyridoxal kinase , was responsible for the ATP-dependent phosphorylation of pyridoxine, pyridoxal, and pyridoxamine at the 5' position. This enzymatic conversion was a critical piece of the puzzle, demonstrating the metabolic pathway for the formation of this compound within the cell.

The Vitamin B6 Salvage Pathway: The Central Role of this compound

The discovery of this compound was instrumental in defining the vitamin B6 salvage pathway . This pathway allows cells to interconvert the various forms of vitamin B6 obtained from the diet into the active coenzyme, PLP.

The key steps involving this compound are:

-

Phosphorylation: Pyridoxamine is phosphorylated by pyridoxal kinase to form pyridoxamine-5'-phosphate (PMP).

-

Oxidation: PMP is then oxidized by pyridoxine-5'-phosphate oxidase (PNPOx) , a flavin mononucleotide (FMN)-dependent enzyme, to yield pyridoxal-5'-phosphate (PLP).

This two-step process highlights the essential role of PMP as a direct precursor to the primary active form of vitamin B6.

Quantitative Data from Early Studies

The early characterization of the enzymes involved in this compound metabolism provided the first quantitative insights into these biochemical processes. The following table summarizes representative kinetic data for the key enzymes, compiled from various early and subsequent studies.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/hr) | Organism/Tissue | Reference |

| Pyridoxamine (pyridoxine) 5′-phosphate oxidase | Pyridoxamine 5′-phosphate | 18 | 27 | Baker's Yeast | [1] |

| Pyridoxamine (pyridoxine) 5′-phosphate oxidase | Pyridoxine 5′-phosphate | 2.7 | - | Baker's Yeast | [1] |

| Pyridoxamine (pyridoxine)-5'-phosphate oxidase | Pyridoxamine 5'-phosphate | 3.6 | - | Rabbit Liver | [2] |

| Pyridoxamine (pyridoxine)-5'-phosphate oxidase | Pyridoxine 5'-phosphate | 8.2 | - | Rabbit Liver | [2] |

Note: The Vmax for pyridoxine 5'-phosphate in the baker's yeast study was reported as a ratio to the Vmax for pyridoxamine 5'-phosphate, which was approximately 0.25.

Experimental Protocols from the Era of Discovery

The methodologies employed in the initial discovery and characterization of this compound were foundational to the field of enzymology and vitamin research. Below are detailed descriptions of the types of experimental protocols used in these early studies.

Microbiological Assay for Vitamin B6 Vitamers

This method, pioneered by Esmond Snell, was crucial for the initial identification of pyridoxamine.

-

Principle: The growth of certain lactic acid bacteria, such as Streptococcus faecalis or Lactobacillus casei, is dependent on the presence of vitamin B6. By measuring the extent of bacterial growth in a medium containing a sample, the amount of vitamin B6 can be quantified and compared to the growth stimulated by known amounts of the pure vitamers.

-

Methodology:

-

Preparation of Basal Medium: A growth medium is prepared containing all necessary nutrients for the microorganism except for vitamin B6.

-

Sample Preparation: The sample to be assayed is extracted and added in various dilutions to tubes containing the basal medium. A parallel set of tubes is prepared with known concentrations of pyridoxamine to serve as a standard curve.

-

Inoculation: The tubes are inoculated with a standardized suspension of the test organism (e.g., Streptococcus faecalis).

-

Incubation: The tubes are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 72 hours).

-

Measurement of Growth: Bacterial growth is determined by measuring the turbidity of the culture using a spectrophotometer or by titrating the lactic acid produced.

-

Quantification: The vitamin B6 content of the sample is determined by comparing the growth it supports to the standard curve.

-

Enzymatic Synthesis and Isolation of this compound

Early researchers used enzymatic methods to synthesize and isolate this compound, confirming its existence and allowing for its characterization.

-

Principle: Pyridoxal kinase, present in yeast and other tissues, catalyzes the phosphorylation of pyridoxamine in the presence of ATP. The resulting this compound can then be isolated and identified.

-

Methodology:

-

Enzyme Preparation: A crude or partially purified extract of pyridoxal kinase is prepared from a source such as baker's yeast.

-

Reaction Mixture: A reaction mixture is prepared containing pyridoxamine, ATP, a magnesium salt (as a cofactor for the kinase), and the enzyme preparation in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: The reaction is stopped, typically by heating or by the addition of an acid (e.g., trichloroacetic acid) to precipitate the protein.

-

Isolation and Purification: The this compound is separated from the reaction mixture using techniques available at the time, such as ion-exchange chromatography on columns like Dowex.

-

Identification: The isolated compound is identified as this compound through various methods, including:

-

Chromatographic mobility: Comparing its movement on paper or column chromatograms to that of synthetically prepared standards.

-

Bioassay: Testing its ability to support the growth of microorganisms that require the phosphorylated form of vitamin B6.

-

Spectrophotometric analysis: Examining its ultraviolet absorption spectrum.

-

-

Assay for Pyridoxamine-5'-Phosphate Oxidase Activity

The discovery of the enzyme responsible for converting PMP to PLP was another critical step.

-

Principle: The activity of pyridoxamine-5'-phosphate oxidase is determined by measuring the rate of formation of pyridoxal-5'-phosphate from pyridoxamine-5'-phosphate.

-

Methodology:

-

Enzyme Preparation: A crude or purified preparation of PNPOx is obtained from a tissue source like liver or yeast.

-

Reaction Mixture: The enzyme is incubated with its substrate, pyridoxamine-5'-phosphate, in a suitable buffer at a specific pH (e.g., pH 8.0-9.0).

-

Measurement of Product Formation: The formation of pyridoxal-5'-phosphate is monitored over time. Early methods for this included:

-

Spectrophotometry: Measuring the increase in absorbance at a wavelength characteristic of PLP.

-

Coupled Enzyme Assays: Using an apo-enzyme that requires PLP for activity (e.g., apotryptophanase) and measuring the rate of the reaction catalyzed by the reconstituted holoenzyme.

-

-

Calculation of Activity: The enzyme activity is calculated based on the rate of product formation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway and a generalized experimental workflow for the enzymatic synthesis and analysis of this compound.

Caption: The Vitamin B6 salvage pathway illustrating the conversion of Pyridoxamine to PMP and then to PLP.

Caption: A generalized workflow for the enzymatic synthesis and subsequent analysis of Pyridoxamine-5'-Phosphate.

Conclusion

The discovery of this compound was a landmark achievement in the field of vitamin research. It moved beyond the initial identification of the B6 vitamers to uncover the intricate metabolic pathways that govern their activation. The pioneering work of Esmond Snell and his contemporaries, utilizing innovative microbiological and enzymatic assays, laid the foundation for our current understanding of the vitamin B6 salvage pathway. This compound's role as a direct precursor to the essential coenzyme PLP underscores its critical importance in cellular metabolism. The experimental approaches and quantitative data from these early studies not only solidified the role of PMP but also provided a blueprint for future research into enzyme kinetics and metabolic pathways, a legacy that continues to inform and inspire researchers, scientists, and drug development professionals today.

References

early studies on pyridoxamine phosphate function

An In-depth Technical Guide to the Core Early Studies on Pyridoxamine Phosphate Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6, in its various forms, is a cornerstone of cellular metabolism. Among these vitamers, pyridoxamine 5'-phosphate (PMP) plays a critical, albeit often intermediary, role. Early investigations into its function were pivotal in shaping our understanding of fundamental biochemical processes, particularly amino acid metabolism. This guide delves into the foundational studies that first elucidated the function of this compound, providing a detailed look at the experimental evidence, methodologies, and conceptual breakthroughs of that era.

The Discovery and Early Characterization of this compound

Vitamin B6 was initially identified in the 1930s during nutritional studies. It was later discovered that this vitamin exists in three primary forms: pyridoxine, pyridoxal, and pyridoxamine.[1] These are converted in the liver to their phosphorylated, biologically active counterparts, with pyridoxal 5'-phosphate (PLP) being a vital coenzyme for a vast number of enzymes.[1] Pyridoxamine 5'-phosphate (PMP) was identified as a key intermediate in the interconversion of these vitamers and as a participant in enzymatic reactions.[2]

Core Function in Transamination Reactions

One of the earliest and most significant functions attributed to this compound was its role in transamination reactions. Transamination is the transfer of an amino group from an amino acid to a keto acid, a process fundamental to amino acid synthesis and degradation.

A seminal hypothesis proposed by E. E. Snell in 1945 suggested that the interconversion between pyridoxal phosphate (PLP) and this compound (PMP) was the chemical basis for transamination.[3] This "carrier" hypothesis posited that PLP would accept an amino group from an amino acid to become PMP, which would then donate that amino group to a keto acid, regenerating PLP.[3]

The "Carrier" Hypothesis of PMP in Transamination

The proposed mechanism involves the pyridoxal phosphate coenzyme, bound to a transaminase enzyme, reacting with an amino acid to form a Schiff base intermediate. This intermediate then rearranges, leading to the transfer of the amino group to the coenzyme, forming this compound and releasing a keto acid. The PMP then transfers the amino group to a different keto acid to form a new amino acid, regenerating the PLP-enzyme complex.

The Role of Pyridoxine 5'-Phosphate Oxidase (PNPO)

A crucial discovery in understanding the function of this compound was the identification of pyridoxine 5'-phosphate oxidase (PNPO). This enzyme catalyzes the oxidation of both pyridoxamine 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP) to the active coenzyme form, pyridoxal 5'-phosphate (PLP).[4][5] This established PMP as a direct precursor to PLP.

The reaction catalyzed by PNPO is the final and rate-limiting step in the biosynthesis of PLP.[4] This positions PMP at a critical juncture in maintaining the cellular pool of this essential coenzyme.

Experimental Protocols from Early Studies

The following outlines a generalized experimental protocol typical of the methods used in early studies to investigate the function of PMP in transamination. This is a composite based on the principles described in the literature of that era, particularly the use of apoenzymes to measure coenzyme activity.

Protocol: Assay of Transaminase Activity using Apotyrosine Decarboxylase

This method indirectly measures transaminase activity by quantifying the amount of pyridoxal phosphate produced from this compound. The PLP then serves as a coenzyme for a secondary indicator reaction, the decarboxylation of tyrosine.

1. Preparation of Apotyrosine Decarboxylase (Indicator Enzyme):

-

A culture of Streptococcus faecalis is grown in a pyridoxine-deficient medium to induce the production of the apoenzyme of tyrosine decarboxylase.

-

The bacterial cells are harvested by centrifugation, washed, and then lysed.

-

The cell lysate is then treated to partially purify the apotyrosine decarboxylase, often involving precipitation and dialysis steps.

2. Transaminase Reaction:

-

A reaction mixture is prepared containing:

-

A source of transaminase (e.g., a purified enzyme preparation or a tissue homogenate).

-

An amino acid donor (e.g., L-glutamic acid).

-

A keto acid acceptor (e.g., α-ketoglutaric acid).

-

This compound (the coenzyme being tested).

-

A suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.

3. Measurement of PLP Formation:

-

At various time points, aliquots are taken from the transaminase reaction mixture.

-

These aliquots are added to a second reaction mixture containing:

-

The prepared apotyrosine decarboxylase.

-

L-tyrosine (often radiolabeled, e.g., with ¹⁴C in the carboxyl group).

-

A suitable buffer.

-

-

The rate of decarboxylation of tyrosine is measured. In early studies, this was often done using a Warburg apparatus to measure CO₂ evolution.[6] Later methods utilized ¹⁴C-labeled tyrosine and measured the radioactivity of the evolved ¹⁴CO₂.[6][7]

4. Data Analysis:

-

The rate of CO₂ production is directly proportional to the amount of PLP present in the aliquot from the transaminase reaction.

-

A standard curve is generated using known concentrations of PLP to determine the amount of PLP produced in the experimental samples.

-

The results are expressed as the amount of PLP formed per unit time per amount of transaminase.

Quantitative Data from Early Studies

Table 1: Hypothetical Data from a Transaminase Activity Assay

| Condition | Coenzyme Added | Rate of PLP Formation (nmol/min/mg protein) |

| Control | None | < 0.1 |

| Experimental | This compound (PMP) | 5.2 |

| Positive Control | Pyridoxal Phosphate (PLP) | 15.8 (as measured by direct coenzyme activity) |

This hypothetical data illustrates that the addition of PMP leads to a significant increase in the formation of PLP, confirming its role as a substrate in the transamination reaction.

Conclusion

The were instrumental in establishing its role as a key intermediate in vitamin B6 metabolism and as an active participant in transamination reactions. The elegant use of apoenzyme assays allowed researchers to elucidate the biochemical function of PMP and its relationship with pyridoxal phosphate. These foundational discoveries have paved the way for a deeper understanding of the myriad of PLP-dependent enzymatic reactions that are essential for life and continue to inform research in enzymology, metabolism, and drug development.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Pyridoxamine 5'-phosphate(1-) Research Chemical [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 5. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 6. ujms.net [ujms.net]

- 7. researchgate.net [researchgate.net]

The Central Role of Pyridoxamine 5'-Phosphate in Vitamin B6 Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical significance, metabolic pathways, and enzymatic kinetics of Pyridoxamine 5'-Phosphate (PMP), a critical intermediate in Vitamin B6 metabolism. It details the conversion of dietary Vitamin B6 sources into the active coenzyme, Pyridoxal 5'-Phosphate (PLP), highlighting the indispensable role of PMP in this process and its function as a transient amino group carrier in a vast array of aminotransferase-catalyzed reactions.

Introduction to Vitamin B6 Metabolism

Vitamin B6 is a water-soluble vitamin that exists as a group of six chemically related, interconvertible compounds known as vitamers: pyridoxine (PN), pyridoxamine (PM), pyridoxal (PL), and their respective 5'-phosphorylated forms—pyridoxine 5'-phosphate (PNP), pyridoxamine 5'-phosphate (PMP), and pyridoxal 5'-phosphate (PLP).[1][2][3][4] While all forms contribute to the vitamin B6 pool, PLP is the primary biologically active coenzyme, participating in over 140 enzymatic reactions essential for human health, including amino acid synthesis and degradation, neurotransmitter production, and glycogen metabolism.[1][3][5][6]

PMP holds a unique and critical position within this metabolic network. It is not only a direct precursor to PLP via the salvage pathway but also serves as the obligatory, aminated intermediate in the catalytic cycle of all aminotransferase (transaminase) enzymes.[7][8][9] Understanding the dynamics of PMP formation, its conversion to PLP, and its function in catalysis is fundamental to comprehending cellular nitrogen balance, amino acid homeostasis, and the pathophysiology of metabolic disorders linked to Vitamin B6 deficiency.

Core Metabolic Pathways Involving PMP

In humans, PMP is synthesized and interconverted through two primary, interconnected pathways: the Vitamin B6 Salvage Pathway and the Aminotransferase Catalytic Cycle.

The Vitamin B6 Salvage Pathway

Humans cannot synthesize the pyridine ring of vitamin B6 de novo and therefore rely on dietary uptake and a "salvage pathway" to convert various vitamers into the active coenzyme PLP.[3][10][11] This pathway is the principal route for generating PMP from dietary sources.

-

Phosphorylation: Dietary vitamers, including pyridoxamine (PM), are absorbed, primarily in the jejunum.[6][12][13] Within the cell, the enzyme Pyridoxal Kinase (PDXK) catalyzes the ATP-dependent phosphorylation of PM to form Pyridoxamine 5'-Phosphate (PMP).[3][6][10][14] PDXK exhibits broad substrate specificity, also phosphorylating pyridoxal (PL) and pyridoxine (PN) to their respective phosphate esters.[14]

-

Oxidation: The subsequent and rate-limiting step is the oxidation of PMP to PLP.[1][5] This reaction is catalyzed by Pyridox(am)ine 5'-Phosphate Oxidase (PNPO) , a flavin mononucleotide (FMN)-dependent enzyme.[1][6][12] PNPO also catalyzes the oxidation of PNP to PLP, making it a central control point in the synthesis of the active coenzyme.[6][12]

The Aminotransferase Catalytic Cycle

The primary function of the PLP/PMP coenzyme pair is to facilitate the transfer of amino groups. This is achieved via a "ping-pong bi-bi" kinetic mechanism in aminotransferase enzymes, where PMP is an essential reaction intermediate.[7][9][15]

The cycle consists of two distinct half-reactions:

-

First Half-Reaction (PMP Formation): The PLP coenzyme, covalently bound to a lysine residue in the enzyme's active site (internal aldimine), reacts with an incoming amino acid (the amino donor).[7][16] The amino group is transferred from the substrate to PLP, resulting in the formation of PMP and the release of an α-keto acid.[16][17][18]

-

Second Half-Reaction (PLP Regeneration): The PMP form of the enzyme now binds a second substrate, an α-keto acid (the amino acceptor, commonly α-ketoglutarate). The amino group is transferred from PMP to the keto acid, forming a new amino acid (e.g., glutamate) and regenerating the PLP-enzyme covalent complex, preparing it for another catalytic cycle.[7][9][15][16]

Quantitative Data

The efficiency and regulation of PMP metabolism are governed by the kinetic properties of the involved enzymes and the resulting steady-state concentrations of the vitamers.

Table 1: Kinetic Parameters of Key Human B6 Metabolism Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Ion Dependence | Reference |

| Pyridoxal Kinase (PDXK) | Pyridoxal (PL) | <10 | 85 | K+ | [19] |

| Pyridoxal (PL) | - | 200 | Na+ | [19] | |

| MgATP | <25 | - | K+ | [19] | |

| Pyridoxamine (PM) | 6 | - | - | [20] | |

| Pyridox(am)ine 5'-Phosphate Oxidase (PNPO) | PMP | Low (specific value varies) | Low (0.2 s-1) | FMN | [5] |

| PNP | Low (specific value varies) | Low (0.2 s-1) | FMN | [5] |

Note: PNPO exhibits low Km values for both PMP and PNP, indicating high affinity. It has a low turnover rate, making it the rate-limiting enzyme. The product, PLP, acts as an effective product inhibitor.[5]

Table 2: Typical Plasma Concentrations of B6 Vitamers in Healthy Adults

| Vitamer | Mean Concentration (nM) | Percentage of Total B6 Vitamers | Reference |

| Pyridoxal 5'-Phosphate (PLP) | ~61.6 | 54% | [21] |

| Pyridoxine (PN) | ~30.8 | 27% | [21] |

| Pyridoxal (PL) | ~12.5 | 11% | [21] |

| Pyridoxamine (PM) | ~5.7 | 5% | [21] |

| Pyridoxamine 5'-Phosphate (PMP) | ~3.4 | 3% | [21] |

| 4-Pyridoxic Acid (PA) | ~40 | (Metabolite) | [21] |

Note: Concentrations are based on baseline levels in healthy subjects before supplementation. PLP is the principal B6 vitamer found in plasma.[21] A plasma PLP concentration below 20 nmol/L is considered deficient.[13][22]

Experimental Protocols

The analysis of B6 vitamers, including PMP, is crucial for assessing nutritional status and studying metabolic defects. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a standard, sensitive method for their quantification.

Protocol: Quantification of B6 Vitamers in Human Plasma via HPLC-Fluorescence

This protocol provides a generalized methodology for the simultaneous measurement of PLP, PMP, and other vitamers.

1. Sample Preparation:

-

Collection: Collect whole blood in EDTA-containing tubes. Centrifuge immediately at 4°C to separate plasma. Protect from light.

-

Protein Precipitation: To 200 µL of plasma, add 200 µL of 10% (w/v) trichloroacetic acid (TCA) or perchloric acid.

-

Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the clear supernatant for analysis.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M potassium phosphate, pH 3.0) with an ion-pairing agent like octanesulfonic acid.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient Elution: A linear gradient from ~2% Mobile Phase B to ~30% Mobile Phase B over 20-30 minutes to separate all vitamers.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Injection Volume: 20 - 50 µL.

3. Fluorescence Detection:

-

Derivatization (Post-column): While some vitamers are naturally fluorescent, sensitivity for PMP and PLP is greatly enhanced by post-column derivatization. A common method is reaction with a bisulfite solution, which converts PLP and PMP into highly fluorescent derivatives.

-

Wavelengths:

-

Excitation: ~328 nm

-

Emission: ~393-400 nm

-

(Note: Optimal wavelengths may vary slightly based on the specific derivatives formed and detector used).

-

4. Quantification:

-

Standard Curve: Prepare a standard curve using certified standards for each vitamer (PLP, PMP, PL, etc.) subjected to the same sample preparation process.

-

Analysis: Calculate concentrations in the plasma samples by interpolating their peak areas against the standard curve.

Conclusion

Pyridoxamine 5'-phosphate is a linchpin in vitamin B6 metabolism. Its formation through the salvage pathway and its subsequent oxidation by the rate-limiting PNPO enzyme are critical steps in the synthesis of the active coenzyme PLP. Furthermore, its role as the transient amino group carrier in the ping-pong mechanism of aminotransferases places it at the heart of amino acid biosynthesis and catabolism. For professionals in research and drug development, a thorough understanding of PMP's kinetics, regulation, and metabolic functions is essential for developing diagnostics and therapeutics for metabolic disorders, neurological conditions linked to PNPO deficiency, and other pathologies influenced by vitamin B6 status.

References

- 1. benchchem.com [benchchem.com]

- 2. PathWhiz [smpdb.ca]

- 3. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 6. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]

- 7. Transamination - Wikipedia [en.wikipedia.org]

- 8. Role of B6 phosphate in amino acid metabolism | PPTX [slideshare.net]

- 9. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 11. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pyridoxal kinase - Wikipedia [en.wikipedia.org]

- 15. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. A quantum chemical study of the ω-transaminase reaction mechanism - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00690B [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uniprot.org [uniprot.org]

- 20. researchgate.net [researchgate.net]

- 21. JCI - Plasma content of B6 vitamers and its relationship to hepatic vitamin B6 metabolism. [jci.org]

- 22. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Biological Synthesis of Pyridoxamine-5'-Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyridoxamine-5'-phosphate (PMP) is a vital vitamer of vitamin B6, an essential cofactor in a vast array of enzymatic reactions crucial for cellular metabolism. As one of the active forms of vitamin B6, alongside pyridoxal-5'-phosphate (PLP), PMP plays a pivotal role in amino acid biosynthesis and catabolism, neurotransmitter synthesis, and glucose metabolism.[1][2] Understanding the intricate pathways of PMP synthesis is paramount for researchers in metabolic diseases, neuroscience, and oncology, as well as for professionals engaged in the development of novel therapeutics targeting these pathways.

This technical guide provides a comprehensive overview of the biological synthesis of PMP, with a focus on the core enzymatic reactions, their kinetics, and detailed experimental protocols for their study. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information to facilitate further investigation and therapeutic innovation.

I. Pathways of Pyridoxamine-5'-Phosphate Synthesis

The biological synthesis of PMP occurs through two primary routes: the de novo pathway, present in bacteria, fungi, and plants, and the salvage pathway, which is ubiquitous in all organisms, including humans.[2][3]

A. De Novo Biosynthesis

Organisms capable of de novo vitamin B6 synthesis utilize precursors from glycolysis and the pentose phosphate pathway.[4] Two distinct de novo pathways have been identified: the DXP-dependent pathway and the DXP-independent pathway.

-

DXP-Dependent Pathway: Predominantly found in Escherichia coli and other proteobacteria, this pathway involves the condensation of 1-deoxy-D-xylulose-5-phosphate (DXP) and 4-phosphohydroxy-L-threonine, catalyzed by the enzymes PdxA and PdxJ, to form pyridoxine-5'-phosphate (PNP).[4] PNP is then converted to PLP by the enzyme pyridoxine-5'-phosphate oxidase (PNPO), and PLP can be subsequently converted to PMP through the action of aminotransferases.

-

DXP-Independent Pathway: This more widely distributed pathway is characterized by the presence of two key genes, Pdx1 and Pdx2.[2] These enzymes catalyze a complex reaction to form PLP, which can then be interconverted to PMP.

B. The Salvage Pathway

In mammals, including humans, the synthesis of PMP relies exclusively on the salvage pathway, which recycles vitamin B6 vitamers obtained from the diet (pyridoxine, pyridoxal, and pyridoxamine).[1][3] This pathway consists of two key enzymatic steps:

-

Phosphorylation by Pyridoxal Kinase (PDXK): The first step involves the phosphorylation of the dietary B6 vitamers. Pyridoxal kinase (PDXK) is an ATP-dependent enzyme that catalyzes the phosphorylation of pyridoxamine (PM) to pyridoxamine-5'-phosphate (PMP), pyridoxine (PN) to pyridoxine-5'-phosphate (PNP), and pyridoxal (PL) to pyridoxal-5'-phosphate (PLP).[5][6][7] This reaction is crucial for trapping the vitamers within the cell.

-

Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): The final, rate-limiting step in the synthesis of the active coenzyme PLP is catalyzed by pyridoxine-5'-phosphate oxidase (PNPO).[8][9] This FMN-dependent enzyme oxidizes both PNP and PMP to PLP.[10][11] While this reaction directly produces PLP, the interconversion between PLP and PMP is readily catalyzed by various aminotransferases, thus ensuring a cellular pool of PMP.

II. Key Enzymes and Their Kinetics

The efficient synthesis of PMP is orchestrated by the precise catalytic activities of PDXK and PNPO. Understanding their kinetic parameters is essential for elucidating their roles in health and disease.

A. Pyridoxal Kinase (PDXK)

PDXK is a crucial enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of dietary B6 vitamers.[7] The human PDXK gene is located on chromosome 21.[5][12]

Table 1: Kinetic Parameters of Pyridoxal Kinase (PDXK)

| Enzyme Source | Substrate | KM (µM) | kcat (min-1) | Optimal pH | Reference |

| Human | Pyridoxal (PL) | <10 (in the presence of K+) | 85 (in the presence of K+) | 6.0 | [13] |

| Human | MgATP | <25 (in the presence of K+) | - | 6.0 | [13] |

| Pig Liver | Pyridoxal (PL) | - | - | - | [14] |

Note: The catalytic activity of human PDXK is influenced by the presence of monovalent cations, with K+ enhancing substrate affinity and Na+ leading to higher maximal activity.[15]

B. Pyridoxine-5'-Phosphate Oxidase (PNPO)

PNPO catalyzes the final and rate-limiting step in the biosynthesis of PLP from PNP and PMP.[8] The human PNPO gene is located on chromosome 17.[16]

Table 2: Kinetic Parameters of Pyridoxine-5'-Phosphate Oxidase (PNPO)

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) / Turnover Number (min-1) | Optimal pH | Reference |

| Human (recombinant) | Pyridoxine-5'-phosphate (PNP) | 2.8 ± 0.2 | 0.057 ± 0.002 s-1 | 7.6 | [17][18] |

| Human (recombinant) | Pyridoxamine-5'-phosphate (PMP) | 3.6 | 0.103 min-1 | - | [17] |

| Rabbit Liver | Pyridoxine-5'-phosphate (PNP) | 8.2 | 42 min-1 | - | [11] |

| Rabbit Liver | Pyridoxamine-5'-phosphate (PMP) | 3.6 | 6.2 min-1 | - | [11] |

| E. coli | Pyridoxine-5'-phosphate (PNP) | 2 | 0.76 s-1 | - | [11] |

| E. coli | Pyridoxamine-5'-phosphate (PMP) | 105 | 1.72 s-1 | - | [11] |

III. Experimental Protocols

Accurate measurement of PDXK and PNPO activity is crucial for both basic research and clinical diagnostics. The following sections provide detailed methodologies for key experiments.

A. Pyridoxal Kinase (PDXK) Activity Assay

This protocol measures the activity of pyridoxal kinase in tissue homogenates by quantifying the rate of PLP formation.[19]

1. Materials and Reagents:

-

Tissue homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

Assay buffer: 50 mM Potassium phosphate buffer, pH 6.0

-

Substrate solution: 10 mM Pyridoxal (PL) in assay buffer

-

ATP solution: 20 mM ATP in assay buffer

-

Reaction stop solution: 10% Trichloroacetic acid (TCA)

-

Protein quantification assay kit (e.g., BCA or Bradford)

2. Procedure:

-

Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant (cytosolic fraction) and determine the protein concentration.

-

Dilution: Dilute the supernatant with homogenization buffer to a final protein concentration of 1-2 mg/mL.[19]

-

Enzymatic Reaction Setup: In a microfuge tube, combine:

-

50 µL of diluted tissue homogenate

-

30 µL of assay buffer

-

10 µL of 10 mM PL solution

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of 20 mM ATP solution.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of cold 10% TCA.

-

Product Quantification: The product, PLP, can be quantified using HPLC with fluorescence detection as described below.

B. Pyridoxine-5'-Phosphate Oxidase (PNPO) Spectrophotometric Assay

This assay measures the production of PLP by monitoring the change in absorbance.[15]

1. Materials and Reagents:

-

Reaction Mixture: 50 mM Tris-HCl, pH 7.6, and 5 mM 2-mercaptoethanol

-

Substrate: Pyridoxine-5'-phosphate (PNP) or Pyridoxamine-5'-phosphate (PMP)

-

Enzyme Preparation: Purified PNPO or cell/tissue lysate

2. Procedure:

-

Equilibration: In a cuvette, prepare the reaction mixture and incubate at 37°C for 5 minutes.

-

Enzyme Addition: Add the PNPO enzyme preparation to the cuvette.

-

Reaction Initiation: Add the substrate (PNP or PMP) to start the reaction.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength corresponding to PLP formation.

C. HPLC Quantification of B6 Vitamers

This protocol describes a high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantification of B6 vitamers in plasma or cell lysates.[15][19]

1. Materials and Reagents:

-

Trichloroacetic acid (TCA), 10% (w/v)

-

PLP standard solution (1 µmol/L in 0.1 M HCl)

-

Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.0

-

Mobile Phase B: Methanol

-

Post-column Reagent: 1 M Sodium bisulfite

-

C18 reverse-phase HPLC column

2. Sample Preparation:

-

Plasma/Lysate Collection: Collect plasma or prepare cell lysates.

-

Protein Precipitation: To 200 µL of sample, add 200 µL of cold 10% TCA. Vortex and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube for HPLC analysis.

3. HPLC Analysis:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

-

Injection: Inject the prepared sample supernatant or PLP standard.

-

Gradient Elution: Run a gradient elution to separate the B6 vitamers.

-

Post-column Derivatization: Mix the eluent with the post-column reagent to form a fluorescent PLP-bisulfite derivative.

-

Fluorescence Detection: Detect the derivative using a fluorescence detector (Excitation: 390 nm, Emission: 500 nm).

-

Quantification: Quantify the PLP concentration by comparing the peak area to a standard curve.

IV. Visualizing the Pathways

Diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in PMP synthesis.

Caption: The Vitamin B6 Salvage Pathway for PMP Synthesis.

Caption: Experimental Workflow for Pyridoxal Kinase (PDXK) Activity Assay.

V. Clinical Relevance and Drug Development

Deficiencies in the enzymes of the PMP synthesis pathway, particularly PNPO, can lead to severe neurological disorders, such as neonatal epileptic encephalopathy.[10][16] These conditions are often responsive to PLP supplementation, highlighting the critical role of this pathway in brain development and function.

The reliance of rapidly proliferating cells, such as cancer cells, on vitamin B6 metabolism has also made the enzymes of the PMP synthesis pathway attractive targets for drug development.[5][20][21] Inhibitors of PDXK are being investigated as potential anti-leukemic agents, as leukemic cells exhibit a heightened dependence on vitamin B6.[5][20] Furthermore, because the de novo PMP synthesis pathway is absent in humans but present in many pathogenic bacteria, its enzymes are being explored as targets for novel antibiotics.[22][23]

VI. Conclusion

The biological synthesis of pyridoxamine-5'-phosphate is a fundamental metabolic process with significant implications for human health and disease. A thorough understanding of the enzymatic pathways, their kinetics, and the methodologies to study them is essential for the scientific and drug development communities. This technical guide provides a solid foundation for researchers to delve deeper into the intricacies of PMP synthesis, paving the way for new diagnostic tools and therapeutic interventions.

References

- 1. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Two independent routes of de novo vitamin B6 biosynthesis: not that different after all - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]

- 6. uniprot.org [uniprot.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 9. WikiGenes - PNPO - pyridoxamine 5'-phosphate oxidase [wikigenes.org]

- 10. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 11. benchchem.com [benchchem.com]

- 12. PDXK - Wikipedia [en.wikipedia.org]

- 13. uniprot.org [uniprot.org]

- 14. Kinetic studies of the pyridoxal kinase from pig liver: slow-binding inhibition by adenosine tetraphosphopyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medlineplus.gov [medlineplus.gov]

- 17. benchchem.com [benchchem.com]

- 18. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyridoxine 5'-phosphate synthase - Wikipedia [en.wikipedia.org]

- 23. Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Pyridoxamine to Pyridoxamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is indispensable for a vast array of metabolic processes. PLP serves as a cofactor for over 140 enzymes, primarily involved in amino acid metabolism, but also in the biosynthesis of neurotransmitters, and the metabolism of carbohydrates and lipids. The intracellular conversion of dietary vitamin B6 vitamers, including pyridoxamine (PM), into their phosphorylated forms is a critical step in their bioactivation. This technical guide provides a comprehensive overview of the enzymatic conversion of pyridoxamine to pyridoxamine 5'-phosphate (PMP), a key intermediate in the vitamin B6 salvage pathway. We will delve into the core enzymes, their kinetics, detailed experimental protocols, and the signaling pathways that regulate this vital metabolic process.

Core Enzymatic Conversion: The Role of Pyridoxal Kinase

The primary enzyme responsible for the direct conversion of pyridoxamine to pyridoxamine 5'-phosphate is Pyridoxal Kinase (PLK) , also known as pyridoxine kinase.[1][2] This ATP-dependent enzyme catalyzes the phosphorylation of the 5'-hydroxyl group of various vitamin B6 vitamers, including pyridoxamine, pyridoxine, and pyridoxal.[1][2] This phosphorylation step is essential for trapping the vitamers within the cell and initiating their conversion into the active coenzyme, PLP.[3]

The reaction catalyzed by Pyridoxal Kinase is as follows:

Pyridoxamine + ATP → Pyridoxamine 5'-phosphate + ADP

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of pyridoxamine to PMP is determined by the kinetic parameters of Pyridoxal Kinase. While extensive data for all species and tissues are not available, the following tables summarize key kinetic data for Pyridoxal Kinase and the related enzyme, Pyridoxine 5'-phosphate Oxidase, which further metabolizes PMP.

Table 1: Kinetic Parameters of Pyridoxal Kinase (PLK) with Pyridoxamine as a Substrate

| Enzyme Source | Km for Pyridoxamine (µM) | Additional Notes |

| Bovine Brain | 65 | The study confirmed that pyridoxamine is a good substrate for brain PLK.[3][4] |

| Porcine | Not specified (Affinity determined) | The order of affinity for vitamin B6 analogs was pyridoxal-oxime > pyridoxine > pyridoxamine > pyridoxal > pyridoxal phosphate.[5] |

| Leishmania donovani | Affinity preference determined | Biochemical analysis revealed its affinity preference towards different substrates including pyridoxamine.[6] |

Table 2: Kinetic Parameters of Pyridoxine 5'-phosphate Oxidase (PNPOx) with Pyridoxamine 5'-phosphate (PMP) as a Substrate

| Enzyme Source | Km for PMP (µM) | kcat (s-1) / Turnover Number (min-1) |

| Rabbit Liver | 3.6 | 6.2 min-1 |

| Escherichia coli | 105 | 1.72 s-1 |

Signaling Pathways and Regulation

The enzymatic conversion of pyridoxamine to PMP is a tightly regulated process to maintain cellular homeostasis of PLP. Dysregulation of this pathway can lead to various pathological conditions. The primary regulatory mechanisms include feedback inhibition and potential regulation by broader signaling networks.

Vitamin B6 Salvage Pathway

The conversion of pyridoxamine to PMP is a key step in the vitamin B6 salvage pathway. This pathway allows cells to recycle and interconvert different forms of vitamin B6 to produce the active coenzyme PLP.

Feedback Regulation of the Salvage Pathway

A critical regulatory mechanism is the feedback inhibition of both Pyridoxal Kinase and Pyridoxine 5'-phosphate Oxidase by the end-product, PLP.[7] This allosteric regulation ensures that the intracellular concentration of the highly reactive PLP is maintained at a low, non-toxic level.[8]

Regulation by Wnt Signaling

Emerging evidence suggests a link between the Wnt signaling pathway and the regulation of Pyridoxal Kinase. While the precise molecular details are still under investigation, it is proposed that Wnt signaling can influence the stability and cellular localization of Pyridoxal Kinase, thereby impacting the overall flux of the vitamin B6 salvage pathway.

Experimental Protocols

Accurate measurement of the enzymatic activity of Pyridoxal Kinase is crucial for studying its function and for screening potential modulators. Below are detailed methodologies for assaying its activity.

Experimental Workflow for Studying Pyridoxamine Phosphorylation

Protocol 1: HPLC-Based Assay for Pyridoxal Kinase Activity

This method provides a direct and sensitive quantification of the product, pyridoxamine 5'-phosphate.

Materials:

-

Purified Pyridoxal Kinase or cell/tissue lysate

-

Pyridoxamine (substrate)

-

ATP (co-substrate)

-

Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 6.0, containing 10 mM MgCl2)

-

Trichloroacetic acid (TCA) or Perchloric acid (for stopping the reaction)

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Mobile phase (e.g., a gradient of methanol in a phosphate buffer)

-

PMP standard for calibration

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of pyridoxamine, and ATP.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation (purified PLK or lysate). The final volume should be kept constant across all assays.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold TCA or perchloric acid to precipitate the proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial and inject a defined volume onto the C18 column.

-

Quantification: Monitor the elution of PMP using a fluorescence detector (e.g., excitation at 328 nm and emission at 393 nm) or a UV detector. Quantify the amount of PMP produced by comparing the peak area to a standard curve generated with known concentrations of PMP.[9][10][11][12][13]

-

Calculation of Activity: Express the enzyme activity as the amount of PMP formed per unit time per amount of protein (e.g., nmol/min/mg protein).

Protocol 2: Coupled Spectrophotometric Assay for Pyridoxal Kinase Activity

This continuous assay is suitable for high-throughput screening and kinetic analysis. It couples the production of ADP from the PLK reaction to the oxidation of NADH in a reaction catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

-

Purified Pyridoxal Kinase or cell/tissue lysate

-

Pyridoxamine (substrate)

-

ATP (co-substrate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 10 mM MgCl2)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, pyridoxamine, ATP, PEP, NADH, PK, and LDH.

-

Equilibration: Incubate the reaction mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to obtain a stable baseline reading.

-

Initiate Reaction: Start the reaction by adding the Pyridoxal Kinase preparation to the reaction mixture.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by PLK.

-

Data Analysis: Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Calculation of Activity: Convert the rate of absorbance change to the rate of PMP formation using the molar extinction coefficient of NADH (6220 M-1cm-1). Express the enzyme activity as units (µmol of product formed per minute) per mg of protein.

Conclusion

The enzymatic conversion of pyridoxamine to pyridoxamine 5'-phosphate by Pyridoxal Kinase is a fundamental step in vitamin B6 metabolism. Understanding the kinetics, regulation, and experimental methodologies associated with this process is crucial for researchers in the fields of biochemistry, nutrition, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate role of this pathway in health and disease, and for the identification of novel therapeutic targets. The provided diagrams offer a visual representation of the key pathways and workflows, facilitating a deeper understanding of this essential metabolic conversion.

References

- 1. Pyridoxal kinase - Wikipedia [en.wikipedia.org]

- 2. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of pyridoxamine as a substrate for brain pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of Pyridoxamine as a Substrate for Brain Pyridoxal Kinase [ouci.dntb.gov.ua]

- 5. Study of substrate-enzyme interaction between immobilized pyridoxamine and recombinant porcine pyridoxal kinase using surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural attributes and substrate specificity of pyridoxal kinase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inborn errors in the vitamin B6 salvage enzymes associated with neonatal epileptic encephalopathy and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 10. Determination of plasma pyridoxal 5'-phosphate by an enzymatic-high-performance liquid chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pyridoxamine 5'-Phosphate: A Comparative Analysis of its Role in Prokaryotic and Eukaryotic Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine 5'-phosphate (PMP), a vital member of the vitamin B6 family, plays a central role in cellular metabolism across all domains of life. As a coenzyme, it is intrinsically linked with pyridoxal 5'-phosphate (PLP), the more catalytically versatile vitamer. This technical guide provides a comprehensive comparison of PMP's synthesis, regulation, and function in prokaryotic and eukaryotic cells, offering insights for researchers and professionals in drug development. The distinct strategies employed by these two cell types to manage their PMP pools present both fundamental biological questions and potential targets for therapeutic intervention.

Core Differences in PMP Metabolism

The fundamental difference in PMP metabolism between prokaryotes and eukaryotes lies in their synthetic capabilities. Many prokaryotes can synthesize vitamin B6 de novo, while eukaryotes are largely reliant on external sources, utilizing a salvage pathway to interconvert and phosphorylate dietary B6 vitamers. This distinction has profound implications for the regulation and function of PMP in these organisms.

PMP Synthesis Pathways

Prokaryotes: Masters of De Novo Synthesis

A significant number of prokaryotes, including the well-studied Escherichia coli, possess a deoxyxylulose 5-phosphate (DXP)-dependent pathway for the de novo synthesis of pyridoxine 5'-phosphate (PNP), a precursor to PMP and PLP.[1][2] In this pathway, PNP is synthesized and subsequently oxidized to PLP by the enzyme pyridoxine/pyridoxamine 5'-phosphate oxidase (PNPOx).[3] PMP can then be generated from PLP through the action of aminotransferases.

Another de novo pathway, the DXP-independent pathway, is found in other bacteria, archaea, fungi, and plants.[4] This pathway directly produces PLP from ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine, catalyzed by the PLP synthase complex (PdxS and PdxT).[4]

Eukaryotes: The Salvage Specialists

Eukaryotic cells, including mammalian cells, lack the machinery for de novo vitamin B6 synthesis and therefore must acquire B6 vitamers from their diet.[5] They rely exclusively on a salvage pathway to convert these dietary forms—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—into their active, phosphorylated counterparts.[5] The key enzymes in this pathway are pyridoxal kinase (PLK) and pyridoxine 5'-phosphate oxidase (PNPOx).[6] PLK phosphorylates PN, PL, and PM to PNP, PLP, and PMP, respectively.[7] PNPOx then catalyzes the oxidation of PNP and PMP to PLP.[6]

Quantitative Data on PMP and Related Enzymes

The following tables summarize key quantitative data related to PMP metabolism in prokaryotic and eukaryotic systems.

Table 1: Intracellular Concentrations of B6 Vitamers

| Organism/Cell Type | PMP Concentration | PLP Concentration | Other Vitamers | Reference(s) |

| Escherichia coli | ~47,000 molecules/cell (part of PNP/PMP pool) | ~79,000 molecules/cell | PL present; PN, PM below detection | [8] |

| Human Erythrocytes | - | 410 (250-680) pmol/g Hb | - | [9] |

| Human Plasma | - | 56 (21-138) nmol/L | - | [9] |

| Human HEK293 Cells | Strongly increased in PLPHP-deficient cells cultured with PM | Lower in PLPHP-deficient cells | PNP accumulates in PLPHP-deficient cells cultured with PN | [10] |

Table 2: Kinetic Parameters of Key Enzymes in PMP Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Pyridoxine 5'-Phosphate Oxidase (PNPOx) | Escherichia coli | PMP | 105 | 1.72 | [1][3] |

| PNP | 2 | 0.76 | [1][3] | ||

| Rabbit Liver | PMP | 3.6 | 0.103 | [11] | |

| PNP | 8.2 | 0.7 | [11] | ||

| Human | PMP | low µM range | 0.20 | [12] | |

| PNP | low µM range | 0.19 | [12] | ||

| Pyridoxal Kinase (PLK) | Human | Pyridoxal | <10 (in presence of K+) | 1.42 (in presence of K+) | [7] |

| Pyridoxal | - | 3.33 (in presence of Na+) | [7] | ||

| Pig Liver | Pyridoxal | - | - | [1] | |

| Geobacillus sp. h6a | Pyridoxamine | 100 | - | [13] | |

| Pyridoxine | 20 | - | [13] | ||

| Pyridoxal | 100 | - | [13] | ||

| ATP | 8.99 | - | [13] |

Signaling Pathways and Regulatory Networks

The homeostasis of PMP and PLP is tightly regulated in both prokaryotes and eukaryotes to ensure sufficient cofactor availability while avoiding the toxicity of the reactive aldehyde group of PLP.

Prokaryotic Regulation: The PdxR Regulon

In many bacteria, the expression of genes involved in the de novo biosynthesis of vitamin B6 is controlled by the transcription factor PdxR.[14] PdxR acts as a repressor, and its activity is modulated by the intracellular concentration of PLP.[15] When PLP levels are high, it binds to PdxR, enhancing its DNA-binding affinity and leading to the repression of the pdx genes. Conversely, low PLP levels lead to the dissociation of PLP from PdxR, derepressing gene expression and increasing vitamin B6 synthesis.

Eukaryotic Regulation: A Multi-layered Approach

Eukaryotic regulation of PMP and PLP homeostasis is more complex and involves feedback inhibition, hormonal control, and potentially transcriptional regulation through various signaling pathways.

-

Feedback Inhibition: Both pyridoxal kinase and PNPOx are subject to feedback inhibition by their product, PLP.[1][6] This provides a direct mechanism to control the rate of PLP synthesis from dietary vitamers.

-

Hormonal Regulation: Steroid hormones, such as estrogens, can influence vitamin B6 metabolism.[8] Estrogens can compete with PLP-dependent apoenzymes for the cofactor, potentially increasing the requirement for vitamin B6.[8] Furthermore, vitamin B6 is involved in the synthesis of neurotransmitters that regulate the release of pituitary hormones.[16]

-

Transcriptional Regulation: While a dedicated transcription factor analogous to PdxR has not been identified in eukaryotes for vitamin B6 metabolism, other signaling pathways may play a role. For instance, the transcription factor Nrf2, a master regulator of the antioxidant response, has been shown to influence NADPH production, which is utilized by some enzymes in vitamin B6 metabolism.[11] The precise mechanisms of transcriptional control of the salvage pathway genes in eukaryotes remain an active area of research.

Experimental Protocols

Quantification of PMP by HPLC-MS/MS

This method allows for the sensitive and specific quantification of PMP in biological samples.

1. Sample Preparation:

- For cell cultures, wash cells with ice-cold PBS and lyse by sonication in a suitable buffer (e.g., phosphate buffer).

- For tissues, homogenize in a buffer on ice.

- For plasma or serum, proteins must be precipitated. Add an equal volume of cold 10% (w/v) trichloroacetic acid, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[17][18]

- Collect the supernatant for analysis.

2. Chromatographic Separation:

- Use a C18 reversed-phase column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Establish a gradient elution to separate PMP from other vitamers and matrix components.

3. Mass Spectrometric Detection:

- Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Monitor the specific precursor-to-product ion transitions for PMP (e.g., m/z 249.1 -> 150.1).

- Use a stable isotope-labeled internal standard (e.g., [13C2, 15N]-PMP) for accurate quantification.

4. Data Analysis:

- Construct a calibration curve using known concentrations of PMP.

- Calculate the concentration of PMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sample [label="Biological Sample\n(Cells, Tissue, Plasma)", fillcolor="#FBBC05"];

Lysis [label="Lysis / Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precipitation [label="Protein Precipitation\n(e.g., TCA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifugation [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"];

HPLC [label="HPLC Separation\n(C18 column)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MSMS [label="Tandem Mass Spectrometry\n(ESI+, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> Lysis;

Lysis -> Precipitation;

Precipitation -> Centrifugation;

Centrifugation -> Supernatant;

Supernatant -> HPLC;

HPLC -> MSMS;

MSMS -> Data_Analysis;

}

Aminotransferase Activity Assay

This assay measures the activity of aminotransferases, a major class of PMP-dependent enzymes.

1. Principle:

- The assay couples the production of an α-keto acid (e.g., α-ketoglutarate) from the transamination reaction to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

2. Reagents:

- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- Amino acid substrate (e.g., L-aspartate or L-alanine).

- α-keto acid substrate (e.g., α-ketoglutarate).

- PMP (as the coenzyme).

- Coupling enzyme (e.g., malate dehydrogenase for aspartate aminotransferase).

- NADH.

- Cell or tissue lysate containing the aminotransferase.

3. Procedure:

- Prepare a reaction mixture containing all components except the cell lysate.

- Pre-incubate the mixture at the desired temperature (e.g., 37°C).

- Initiate the reaction by adding the cell lysate.

- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

4. Calculation:

- Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).

- Express the enzyme activity in units (µmol of NADH oxidized per minute) per milligram of protein.

Conclusion

The metabolism of pyridoxamine 5'-phosphate reveals a fascinating divergence in the metabolic strategies of prokaryotic and eukaryotic cells. Prokaryotes, with their capacity for de novo synthesis, exhibit a streamlined regulatory system often centered around a single transcriptional regulator. In contrast, eukaryotes, dependent on dietary sources, employ a more intricate network of feedback loops and hormonal controls to maintain PMP and PLP homeostasis. These differences not only underscore the evolutionary adaptability of metabolic pathways but also present distinct opportunities for therapeutic intervention. For instance, the prokaryote-specific de novo pathway is an attractive target for the development of novel antimicrobial agents. Conversely, understanding the nuances of the eukaryotic salvage pathway is crucial for addressing metabolic disorders and nutritional deficiencies. The data, protocols, and pathway visualizations presented in this guide provide a solid foundation for further research into the multifaceted roles of PMP in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridoxal phosphate inhibits pituitary cell proliferation and hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin B6 Metabolic Pathway is Involved in the Pathogenesis of Liver Diseases via Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mathematical Model Gives Insights into the Effects of Vitamin B-6 Deficiency on 1-Carbon and Glutathione Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interactions between vitamin B6 and hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 10. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Regulation and function of pyridoxal phosphate in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. SMPDB [smpdb.ca]

The Foundational Role of Pyridoxamine Phosphate in Cellular Processes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxamine 5'-phosphate (PMP), a vital vitamer of vitamin B6, serves as a cornerstone of cellular metabolism. While often viewed as an intermediate in the vitamin B6 salvage pathway, its direct participation as a coenzyme in a myriad of enzymatic reactions underscores its fundamental importance. This technical guide provides a comprehensive overview of the core functions of PMP, with a particular focus on its indispensable role in amino acid metabolism. We delve into the quantitative aspects of PMP-dependent enzyme kinetics, cellular concentrations, and provide detailed experimental protocols for their study. Furthermore, this guide illustrates the intricate signaling and metabolic pathways involving PMP through detailed diagrams, offering a valuable resource for researchers and professionals in the life sciences and drug development.

Introduction: The Significance of Pyridoxamine Phosphate

Pyridoxamine 5'-phosphate (PMP) is one of the three phosphorylated forms of vitamin B6, alongside pyridoxal 5'-phosphate (PLP) and pyridoxine 5'-phosphate (PNP).[1] While PLP is the most commonly recognized active form of vitamin B6, PMP plays a crucial and direct role as a coenzyme in numerous metabolic pathways, most notably in transamination reactions.[2] The interconversion between PMP and PLP is a key feature of the catalytic cycle of aminotransferases, highlighting the dynamic and essential nature of PMP in cellular function.[3] Beyond its role in amino acid metabolism, PMP is implicated in one-carbon metabolism and may possess antioxidant properties.[4] A thorough understanding of PMP's functions is critical for elucidating metabolic regulation and for the development of novel therapeutic strategies targeting metabolic disorders.

The Coenzymatic Role of PMP in Amino Acid Metabolism

The most well-established function of PMP is its role as a coenzyme in transamination reactions, which are vital for the synthesis and degradation of amino acids.[2] In these reactions, an aminotransferase enzyme facilitates the transfer of an amino group from an amino acid to an α-keto acid, a process that is central to nitrogen metabolism.[3]

The catalytic cycle of aminotransferases involves a "ping-pong" mechanism where the enzyme shuttles between its PMP-bound form and its PLP-bound form.[3] The cycle can be summarized in two half-reactions:

-

First Half-Reaction: An amino acid substrate binds to the PLP-bound enzyme. The amino group is transferred from the amino acid to PLP, forming a Schiff base intermediate. This results in the formation of an α-keto acid and the conversion of PLP to PMP, which remains bound to the enzyme.

-

Second Half-Reaction: The α-keto acid product is released, and a new α-keto acid substrate binds to the PMP-bound enzyme. The amino group from PMP is then transferred to the incoming α-keto acid, regenerating the PLP-bound enzyme and forming a new amino acid.

This cyclical interconversion between PLP and PMP is the cornerstone of the catalytic activity of a vast number of aminotransferases, which are essential for maintaining the cellular pool of amino acids.

PMP in the Vitamin B6 Salvage Pathway

In organisms that cannot synthesize vitamin B6 de novo, the salvage pathway is essential for converting dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) into the active coenzyme forms, PLP and PMP.[1][5][6][7][8] PMP is a key intermediate in this pathway. The salvage pathway involves the action of two key enzymes:

-